tert-Butyl bromoacetate

Description

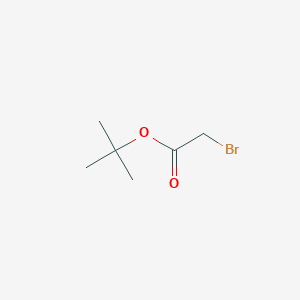

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWCETAHAJSBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063763 | |

| Record name | Acetic acid, bromo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | tert-Butyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21752 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5292-43-3 | |

| Record name | tert-Butyl bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, bromo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl bromoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY42AF89SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl bromoacetate for Researchers

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl bromoacetate (B1195939) (t-BuBA) is a versatile and reactive chemical compound extensively utilized in organic synthesis.[1] As a key building block, it serves as an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[2][3][4] This guide provides a comprehensive overview of its chemical properties, applications, safety protocols, and experimental methodologies relevant to a research and development setting.

Core Chemical and Physical Properties

Tert-butyl bromoacetate is a halogenated ester recognized for its utility as an alkylating agent.[2][5] It is typically a colorless to light yellow, transparent liquid with a pungent odor.[6][7] Its stability is good under recommended cool and dry storage conditions.[1][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5292-43-3 | [1][5][6] |

| Molecular Formula | C₆H₁₁BrO₂ | [3][5][6] |

| Molecular Weight | 195.05 g/mol | [5][6] |

| Appearance | Colorless to slight yellow clear liquid | [1][6][7] |

| Odor | Pungent | [2][6] |

| Boiling Point | 50 °C at 10 mmHg[8][9][10] / 175°C[2] / 159-164°C (lit.)[11][12] | Multiple |

| Melting Point | 44-47 °C | [10][13] |

| Density | ~1.33 g/cm³ (or g/mL) at 20-25 °C | [2][8][9] |

| Flash Point | 49 °C (120-121 °F) | [2][7][8][14] |

| Refractive Index | ~1.445 at 20 °C | [2][8][9] |

| Solubility | Immiscible or partly miscible with water.[2][7][14] Miscible with ethanol, chloroform, ether, and ethyl acetate.[2][3][7][15] | Multiple |

Safety and Hazard Information

This compound is a hazardous substance and requires careful handling in a laboratory setting. It is a flammable liquid and vapor.[6][14][16] The primary acute hazard is its lachrymatory effect, causing significant eye irritation and tearing.[1][16][17] It is also classified as corrosive and can cause severe skin burns and eye damage upon contact.[2][17][18] Ingestion is harmful and may lead to serious internal damage.[2][14]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Pictograms | 🔥, corrosive, health hazard, exclamation mark | Flammable, Corrosive, Health Hazard, Irritant | [6][17][18] |

| Signal Word | Danger | [6][18] | |

| Hazard Statements | H226 | Flammable liquid and vapor | [6][18] |

| H302 | Harmful if swallowed | [6][18] | |

| H314 | Causes severe skin burns and eye damage | [18] | |

| H318 | Causes serious eye damage | [2] | |

| H335 | May cause respiratory irritation | [18] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [16][17][18] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][17][18] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [18] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [18] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [17][18] |

Core Applications in Research and Development

The reactivity of the carbon-bromine bond and the presence of the tert-butyl ester protecting group make this compound a valuable reagent in several areas.

-

Alkylating Agent : It is widely used to introduce the CH₂COOC(CH₃)₃ moiety onto various nucleophiles, including amines, phenols, and thiols. This is a fundamental step in the synthesis of more complex molecules.[2][5][19]

-

Peptide and Peptoid Synthesis : It serves as a building block for creating N-substituted oligoglycines (peptoids) and for protecting amino acids during peptide synthesis.[8][9][15] The tert-butyl group can be selectively removed under acidic conditions without affecting other sensitive parts of the molecule.

-

Pharmaceutical Intermediates : The compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][15][20] Examples include its use in preparing collagenase inhibitors, antiviral agents, and receptor antagonists.[2][7][8][19]

-

Agrochemicals : In the agrochemical industry, it is used to synthesize herbicides, fungicides, and insecticides.[4][20]

Experimental Protocols and Methodologies

The following sections detail common experimental procedures involving this compound.

Synthesis of this compound

One common laboratory-scale synthesis involves the esterification of bromoacetic acid with isobutylene, using a strong acid resin as a catalyst.[21]

Detailed Methodology:

-

Setup : A reaction vessel is charged with bromoacetic acid (1.0 mol), a suitable solvent like tetrahydrofuran (B95107) (THF), and a strong acidic cation exchange resin (e.g., Amberlyst 15).[21]

-

Reaction : The mixture is cooled to approximately 10-15 °C. Isobutylene gas (1.4 mol) is then slowly bubbled through the solution.[21]

-

Monitoring : The reaction is maintained at this temperature for several hours (e.g., 5 hours) and monitored by Thin Layer Chromatography (TLC) until the bromoacetic acid is completely consumed.[21]

-

Workup : The resin catalyst is removed by filtration. The filtrate, containing the product, is then subjected to reduced pressure distillation to remove the solvent.[19][21]

-

Purification : The crude product is purified by fractional vacuum distillation to yield pure this compound.[19][21]

Caption: Workflow for the catalyzed synthesis of this compound.

General Protocol for N-Alkylation

This protocol describes a typical procedure for the alkylation of a primary or secondary amine using this compound.

Detailed Methodology:

-

Setup : The amine substrate (1.0 eq.) is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 1.5-2.0 eq.) is added.

-

Addition : The reaction mixture is stirred, and this compound (1.1-1.2 eq.) is added dropwise, often at room temperature or while cooling in an ice bath to control any initial exotherm.

-

Reaction : The reaction is stirred at room temperature (or with gentle heating if necessary) for several hours (typically 2-24 h). Progress is monitored by TLC or LC-MS.

-

Workup : Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica (B1680970) gel.

Caption: Workflow for a typical N-alkylation reaction using t-BuBA.

Structure-Function Relationships

The utility of this compound in synthesis is a direct result of its specific chemical structure. The logical relationship between its structural features and its primary applications is outlined below.

Caption: Relationship between chemical features and applications of t-BuBA.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 5292-43-3 [chemicalbook.com]

- 4. This compound | 5292-43-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS 5292-43-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 5292-43-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound 98 5292-43-3 [sigmaaldrich.com]

- 10. This compound CAS#: 5292-43-3 [m.chemicalbook.com]

- 11. This compound 98 5292-43-3 [sigmaaldrich.com]

- 12. T-Butyl Bromoacetate 5292-43-3, Information for T-Butyl Bromoacetate 5292-43-3, Suppliers of T-Butyl Bromoacetate 5292-43-3 [chemnet.com]

- 13. Page loading... [wap.guidechem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. nbinno.com [nbinno.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

- 19. This compound: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 20. htdchem.com [htdchem.com]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl Bromoacetate: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl bromoacetate (B1195939), a key intermediate in the pharmaceutical and fine chemical industries. The document delves into the primary synthetic routes, explores the underlying reaction mechanisms, and discusses the kinetics of these transformations. Particular emphasis is placed on providing detailed experimental protocols and quantitative data to aid in practical laboratory applications and process development.

Introduction

tert-Butyl bromoacetate is a valuable reagent widely used in organic synthesis, particularly for the introduction of the tert-butoxycarbonylmethyl group. This functional group serves as a protecting group for carboxylic acids and is a common building block in the synthesis of peptides, modified amino acids, and other complex organic molecules.[1] A thorough understanding of its synthesis is crucial for optimizing production processes, ensuring high purity, and minimizing by-product formation. This guide will focus on the most prevalent and efficient methods for its preparation.

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The most common and practical methods are detailed below.

Acid-Catalyzed Esterification of Bromoacetic Acid with Isobutylene (B52900)

A highly efficient and "green" approach to this compound involves the direct acid-catalyzed esterification of bromoacetic acid with isobutylene.[2][3] This method avoids the use of halogenating agents like thionyl chloride and proceeds with high atom economy. Strong acid catalysts are essential for this transformation, with solid acid catalysts like Amberlyst 15 or perfluorosulfonic acid resins being particularly effective as they are easily separable from the reaction mixture.[2][4]

Reaction of Bromoacetyl Halides with tert-Butanol (B103910)

A traditional two-step method involves the initial conversion of bromoacetic acid to its corresponding acid halide (chloride or bromide), followed by reaction with tert-butanol.[1][5] While effective, this method is often more complex and may generate more waste compared to the isobutylene route.[1] The use of a base, such as N,N-dimethylaniline, is typically required in the second step to neutralize the hydrogen halide formed.[6]

Transesterification of tert-Butyl Acetate (B1210297) with Bromoacetic Acid

Another reported method is the transesterification of tert-butyl acetate with bromoacetic acid, catalyzed by a strong acid ion exchange resin.[7][8] This method offers an alternative pathway, particularly if tert-butyl acetate is a readily available starting material.

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below.

Synthesis from Bromoacetic Acid and Isobutylene with a Solid Acid Catalyst

This protocol is adapted from a patented "green" synthesis method.[3]

Experimental Workflow:

Figure 1: Experimental workflow for the synthesis of this compound from bromoacetic acid and isobutylene.

Procedure:

-

To a suitable reaction vessel equipped with a stirrer, cooling system, and gas inlet, charge bromoacetic acid (1.0 mol), tetrahydrofuran (THF), and a perfluorosulfonic acid resin catalyst.[3]

-

Cool the mixture to between 0°C and 15°C with stirring.[3]

-

Slowly bubble isobutylene gas (1.2-1.4 mol) into the reaction mixture over a period of time, maintaining the temperature within the specified range.[3]

-

Allow the reaction to stir for approximately 5 hours. Monitor the reaction progress by a suitable method (e.g., TLC) until the bromoacetic acid is consumed.[3]

-

Upon completion, filter the reaction mixture to recover the solid acid catalyst, which can be recycled.[3]

-

The filtrate is then subjected to distillation to first remove the THF solvent.[3]

-

Further distillation of the residue under reduced pressure yields pure this compound.[2]

Synthesis from Bromoacetyl Bromide and tert-Butanol

This protocol is based on a literature procedure.[6]

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of this compound from bromoacetyl bromide and tert-butanol.

Procedure:

-

In a three-neck flask equipped with a stirrer, dropping funnel, and a drying tube, place N,N-dimethylaniline (1.02 mol), tert-butanol (1.0 mol), and diethyl ether.[6]

-

Cool the flask in an ice bath and add bromoacetyl bromide (0.99 mol) dropwise over 1 hour with stirring.[6]

-

After the addition is complete, continue stirring for 4 hours at room temperature.[6]

-

Add water to dissolve the precipitated dimethylaniline hydrobromide.[6]

-

Transfer the mixture to a separatory funnel and wash the ether layer sequentially with 10% sulfuric acid, sodium bicarbonate solution, and water.[6]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the ether by distillation.[6]

-

The crude product is then purified by vacuum distillation to afford this compound.[6]

Reaction Mechanism

The synthesis of this compound, particularly from isobutylene or tert-butanol, is widely understood to proceed through a mechanism involving a key tertiary carbocation intermediate. This is characteristic of an SN1 (Substitution Nucleophilic Unimolecular) type reaction pathway.

Mechanism of Acid-Catalyzed Esterification of Bromoacetic Acid with Isobutylene

The reaction is initiated by the protonation of isobutylene by the strong acid catalyst to form a stable tert-butyl cation. This carbocation is then attacked by the nucleophilic oxygen of the bromoacetic acid carbonyl group. A final deprotonation step yields the this compound product and regenerates the acid catalyst.

Proposed Signaling Pathway:

Figure 3: Proposed SN1-type mechanism for the acid-catalyzed synthesis of this compound from isobutylene.

The rate-determining step in this mechanism is the formation of the relatively stable tertiary carbocation.[9][10]

Mechanism of Reaction between Bromoacetyl Halide and tert-Butanol

In the presence of a non-nucleophilic base like N,N-dimethylaniline, the reaction likely proceeds through a similar SN1-type pathway. The tert-butanol oxygen is protonated by the hydrogen halide generated in situ, or the reaction can be viewed as the tert-butanol acting as the nucleophile attacking the bromoacetyl halide. However, given the tertiary nature of the alcohol, an SN1 pathway involving the formation of the tert-butyl cation is also highly plausible, especially under acidic conditions.

Kinetics

Direct and detailed kinetic studies specifically on the synthesis of this compound are not extensively available in the public domain. However, valuable insights can be drawn from studies on analogous reactions, such as the esterification of tert-butanol with acetic acid.

A study on the kinetics of tert-butanol esterification with acetic acid using a Dowex 50Wx8 catalyst revealed that the reaction rate increases with increasing temperature and catalyst loading. The activation energy for this analogous reaction was found to be 1.09 kJ/mol.

Based on the principles of SN1 reactions, the rate law for the synthesis of this compound from isobutylene or tert-butanol is expected to be first-order with respect to the substrate that forms the carbocation (isobutylene or tert-butanol) and independent of the concentration of the nucleophile (bromoacetic acid or bromoacetyl halide).[9][10]

Rate Law: Rate = k [Substrate]

Where the substrate is either isobutylene or tert-butanol.

Factors that stabilize the tert-butyl carbocation intermediate, such as a polar protic solvent, will generally increase the reaction rate.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from the cited literature.

Table 1: Summary of Yields for Different Synthetic Routes

| Synthetic Route | Reactants | Catalyst/Base | Solvent | Yield (%) | Reference |

| Acid-Catalyzed Esterification | Bromoacetic Acid, Isobutylene | Perfluorosulfonic acid resin | Tetrahydrofuran | 97.6 | [2] |

| Acylation | Bromoacetyl Bromide, tert-Butanol | N,N-Dimethylaniline | Ether | 78 | [6] |

| Two-Step Acylation | Bromoacetic Acid, Thionyl Chloride, then tert-Butanol | Sodium Tripolyphosphate | Chloroform | 89 (overall) | [1] |

| Transesterification | Bromoacetic Acid, tert-Butyl Acetate | Strong Acid Ion Exchange Resin | None | >80 (conversion) | [7] |

Table 2: Reaction Conditions for Synthesis from Bromoacetic Acid and Isobutylene

| Parameter | Value | Reference |

| Molar Ratio (Bromoacetic Acid:Isobutylene) | 1 : 1.2-1.4 | [3] |

| Catalyst | Perfluorosulfonic acid resin | [3] |

| Solvent | Tetrahydrofuran | [3] |

| Temperature | 0 - 15 °C | [3] |

| Reaction Time | 5 hours | [3] |

Conclusion

The synthesis of this compound can be achieved through several effective methods. The acid-catalyzed reaction of bromoacetic acid with isobutylene stands out as a particularly efficient, high-yielding, and environmentally benign process. The reaction mechanism for the formation of the tert-butyl ester is predominantly of the SN1 type, proceeding through a stable tert-butyl carbocation intermediate. While specific kinetic parameters for this reaction are not widely published, analogies to similar esterifications suggest that the reaction rate is primarily dependent on the concentration of the substrate forming the carbocation and is enhanced by increased temperature and catalyst loading. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and professionals in the successful synthesis and application of this important chemical intermediate.

References

- 1. This compound: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. A green synthetic method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]

- 5. A Simple Method for the Synthesis of tert-Butyl 2-Bromoacetate | Semantic Scholar [semanticscholar.org]

- 6. prepchem.com [prepchem.com]

- 7. CN102659588B - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. About tert-Butyl bromoacetate_Chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 7.4 The SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

Spectroscopic Profile of tert-Butyl bromoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for tert-butyl bromoacetate (B1195939) (CAS No. 5292-43-3), a crucial reagent in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, reaction monitoring, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of tert-butyl bromoacetate. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the nine equivalent protons of the tert-butyl group and the two protons of the methylene (B1212753) group adjacent to the bromine atom.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.75 | Singlet | 2H | Br-CH₂ -C=O |

| 1.49 | Singlet | 9H | -C(CH₃ )₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.0 | C =O (Ester Carbonyl) |

| 82.5 | -C (CH₃)₃ (Quaternary Carbon) |

| 28.0 | -C(C H₃)₃ (tert-Butyl Carbons) |

| 26.5 | Br-C H₂-C=O (Methylene Carbon) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in this compound. The spectrum is dominated by a strong absorption band corresponding to the carbonyl group of the ester.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| ~1370 | Medium | C-H bend (tert-butyl) |

| ~1230 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

| ~680 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation.

| m/z | Relative Intensity | Assignment |

| 194/196 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 179/181 | Low | [M - CH₃]⁺ |

| 121/123 | Medium | [BrCH₂CO]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-Butyl cation) |

| 41 | Medium | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field NMR spectrometer

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Acquisition: Standard proton pulse program

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher field NMR spectrometer

-

Solvent: CDCl₃

-

Reference: CDCl₃ solvent peak at 77.16 ppm

-

Acquisition: Proton-decoupled carbon pulse program

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Technique: Transmission (neat film) or Attenuated Total Reflectance (ATR)

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

-

The sample is vaporized and then ionized using Electron Impact (EI) at a standard energy of 70 eV.

Instrument Parameters:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Detection: Positive ion mode

-

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range, for example, from 35 to 250 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Physical properties of tert-Butyl bromoacetate

An In-depth Technical Guide to the Physical Properties of tert-Butyl bromoacetate (B1195939)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physical properties of tert-Butyl bromoacetate. All quantitative data is summarized in a structured table for ease of comparison. Detailed methodologies for key experimental determinations are provided, and a logical workflow for property analysis is visualized using Graphviz, adhering to specified diagrammatic standards.

Overview of this compound

This compound (CAS No: 5292-43-3) is a halogenated t-butyl acetate (B1210297) derivative commonly utilized as an alkylating agent in organic synthesis.[1] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[2][3] Notably, it is employed in the synthesis of collagenase inhibitors and N-substituted oligoglycines (peptoids).[1][3] The compound is a lachrymator and requires careful handling in a well-ventilated area.[4][5]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₂[4][6][7] |

| Molecular Weight | 195.05 g/mol [4][7][8] |

| Appearance | Colorless to slightly yellow transparent liquid[1][5][6] |

| Odor | Pungent[2][8] |

| Density | 1.321 g/mL at 25 °C to 1.33 g/mL[2] |

| Boiling Point | 50 °C at 10 mmHg[4][9] 175 °C[2] |

| Melting Point | 44-47 °C[4][9] |

| Flash Point | 49 °C (120.2 °F) - closed cup[1][2] |

| Refractive Index | n20/D 1.445[2][4] 1.444-1.446 (20°C, 589 nm)[1][6] |

| Solubility | Miscible with ethanol, chloroform, and ethyl acetate. Immiscible with water.[1][2][4] |

| Vapor Pressure | 2.0±0.3 mmHg at 25°C (Predicted)[9] |

| Stability | Stable at room temperature in closed containers under normal storage conditions.[1] Hygroscopic.[2] |

| Incompatibilities | Strong oxidizing agents and strong bases.[2] |

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for determining the key physical properties of liquid compounds like this compound.

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.[10]

Apparatus:

-

Electronic balance

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy

-

Thermometer

Methodology:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[11][12]

-

Add a specific volume of this compound to the measuring vessel. For a graduated cylinder, this might be 20-25 mL; for a pycnometer, it would be filled completely.[12]

-

Record the volume of the liquid accurately, reading from the bottom of the meniscus if using a graduated cylinder.[10]

-

Measure and record the combined mass of the vessel and the liquid.[12]

-

The mass of the liquid is calculated by subtracting the mass of the empty vessel from the combined mass.[11]

-

Density is then calculated using the formula: ρ = m / V , where ρ is density, m is mass, and V is volume.[10]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13] The Thiele tube method is a common and efficient technique for this determination using a small sample size.[14]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid

Methodology:

-

Fill the small test tube to about half-full with this compound.[14]

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[13][14]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[13]

-

Place the thermometer and attached tube into the Thiele tube, which is filled with mineral oil to a level above the side arm.[13][14]

-

Gently heat the side arm of the Thiele tube.[13] Convection currents will ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[14]

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13][14] Record this temperature.

-

The barometric pressure should also be recorded as boiling point varies with pressure.[15]

Determination of Melting Point

For substances like this compound that can exist as a solid near room temperature, determining the melting point is a key indicator of purity.[16]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Fisher-Johns)[17][18]

-

Capillary tubes, sealed at one end

-

The solid sample, finely powdered

Methodology:

-

Load a small amount of the finely powdered this compound into the open end of a capillary tube. The sample should be compacted to a height of about 2-3 mm at the bottom.[18]

-

Place the capillary tube into the heating block of the melting point apparatus.[17]

-

Set the apparatus to heat rapidly to a temperature just below the expected melting point (e.g., 44-47 °C).[17]

-

Then, reduce the heating rate to about 1-2 °C per minute to allow for accurate observation.[17]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[16]

-

A pure substance will have a sharp melting point range of 0.5-1.0°C.[16]

Determination of Refractive Index

The refractive index is a fundamental property that measures how light propagates through a substance. It is commonly determined using a refractometer.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Light source (often built into the refractometer)

-

Constant temperature water bath (for precise measurements)

Methodology:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prism assembly. The liquid should spread evenly to form a thin film.

-

Allow the sample to reach thermal equilibrium with the prisms, which are often connected to a constant temperature water bath set to 20°C.

-

Look through the eyepiece and adjust the light source and mirror to achieve optimal illumination of the crosshairs.

-

Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is visible, adjust the compensator dial until the boundary line is sharp and achromatic.

-

Read the refractive index value from the scale.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of determining the physical properties of a liquid chemical sample like this compound.

Caption: Workflow for determining the physical properties of this compound.

Stability and Handling

Stability: this compound is stable under normal storage and handling conditions at room temperature when kept in a sealed container.[1] The compound is hygroscopic and should be protected from moisture.[2] Recommended storage is in a cool, ventilated environment, often between 0-6°C.[1][5]

Handling and Hazards:

-

Lachrymator: The primary hazard is its lachrymatory effect, causing severe eye irritation and tearing.[5]

-

Corrosive: It can cause chemical burns to the skin and, if ingested, to the oral cavity and gastrointestinal tract.[19]

-

Flammable: The liquid and its vapor are flammable.[19]

-

Personal Protective Equipment (PPE): When handling, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat are essential.[5] All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2]

References

- 1. This compound CAS 5292-43-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 5292-43-3 [chemicalbook.com]

- 4. This compound CAS#: 5292-43-3 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 154340100 [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. wjec.co.uk [wjec.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. Determination of Melting Point [wiredchemist.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

tert-Butyl Bromoacetate: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of tert-Butyl bromoacetate (B1195939), a crucial reagent in organic synthesis, particularly for drug development professionals and researchers in the chemical sciences. This document outlines its core physicochemical properties, detailed experimental protocols for its use, and a visual representation of a typical synthetic workflow.

Core Properties of tert-Butyl Bromoacetate

This compound is a halogenated ester widely employed as an alkylating agent in organic synthesis. Its chemical formula is C6H11BrO2, and it has a molecular weight of 195.05 g/mol .[1][2][3][4] It is a colorless to slightly yellow transparent liquid with a pungent odor.[1][5]

Below is a summary of its key quantitative properties:

| Property | Value | Source |

| Molecular Formula | C6H11BrO2 | [1][2] |

| Molecular Weight | 195.05 g/mol | [1][2][3] |

| CAS Number | 5292-43-3 | [2][3] |

| Density | 1.321 g/mL at 25 °C | [6] |

| Boiling Point | 50 °C at 10 mmHg | [3][6] |

| Refractive Index | n20/D 1.445 | [3][6] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [5][6] |

| Solubility | Miscible with ethanol, chloroform (B151607), and ethyl acetate (B1210297). Immiscible with water. | [3][5] |

Synthetic Applications and Experimental Protocols

This compound is a versatile reagent, primarily used as an alkylating agent to introduce the tert-butoxycarbonylmethyl group into various molecules.[2][5] It plays a significant role in the synthesis of amino acids, peptides, and macrocyclic metal complexes.[1] It is also instrumental in the preparation of collagenase inhibitors and other pharmaceutical intermediates.[3][5]

Experimental Protocol: Selective Trialkylation of Cyclen

This protocol details the selective trialkylation of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) using this compound. The procedure should be conducted in a well-ventilated fume hood, as this compound is a lachrymator.[1]

Materials:

-

Cyclen (5.0 g, 0.029 mol)

-

Sodium acetate trihydrate (13.0 g, 0.096 mol)

-

Dimethylacetamide (DMA), anhydrous (60 mL total)

-

This compound (18.7 g, 14.1 mL, 0.096 mol)

-

Diethyl ether

-

Chloroform

-

Water

-

Saturated aqueous NaBr solution

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

Reaction Setup: A 250-mL, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser with a nitrogen inlet, a thermometer, and a pressure-equalizing addition funnel. The flask is charged with cyclen (5.0 g), sodium acetate trihydrate (13.0 g), and 40 mL of dimethylacetamide.[1]

-

Initial Stirring: The heterogeneous mixture is stirred for 30 minutes to allow the initial endotherm to subside.[1]

-

Addition of this compound: A solution of this compound (18.7 g in 20 mL of dimethylacetamide) is added dropwise over 30 minutes. The reaction temperature is maintained between 20-25 °C. An intermittent water cooling bath may be necessary as the initial phase of the addition is exothermic.[1]

-

Reaction: The mixture is stirred for 60 hours after the addition is complete.[1]

-

Work-up and Isolation:

-

The mixture is diluted with 20 mL of diethyl ether and cooled to -10 to -15 °C for 2 hours.[1]

-

The resulting solid is collected by filtration, washed with cold dimethylacetamide (10 mL), followed by cold diethyl ether (2 x 25 mL), and suction dried.[1]

-

The crude solid is dissolved in 100 mL of chloroform and washed sequentially with water (2 x 15 mL) and saturated aqueous NaBr solution (1 x 15 mL).[1]

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation to a colorless oil.[1]

-

-

Crystallization and Purification:

-

The oil is diluted with 80 mL of hexanes and stirred. Crystallization should commence within a few minutes.[1]

-

The mixture is stirred at room temperature for 3 hours, then cooled to -10 to -15 °C for an additional 2 hours.[1]

-

The final white solid product is collected by filtration, washed with a cold 4:1 mixture of hexanes/chloroform (25 mL), and dried under vacuum.[1]

-

Visualizing the Workflow: Synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, Tri-tert-butyl Ester Hydrobromide

The following diagram illustrates the key stages of the experimental protocol described above.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102659588A - Synthesis method of this compound - Google Patents [patents.google.com]

Navigating the Solubility Landscape of tert-Butyl Bromoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl bromoacetate (B1195939) is a pivotal reagent in organic synthesis, widely employed as an alkylating agent for the introduction of the tert-butoxycarbonylmethyl group in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the solubility of tert-butyl bromoacetate in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

While extensive research highlights the synthetic utility of this compound, publicly available quantitative solubility data is notably scarce. The information presented herein is based on qualitative descriptions from chemical suppliers and safety data sheets. It is important to note that terms such as "miscible" and "highly soluble" indicate that the substance dissolves in all proportions or to a significant extent, respectively, under standard laboratory conditions. For precise quantitative applications, experimental determination of solubility under specific conditions of temperature and pressure is strongly recommended.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the reported qualitative solubility of this compound in a range of common organic solvents. This information is intended to serve as a practical guide for solvent selection in synthetic and purification processes.

| Solvent | Chemical Formula | Polarity | Solubility Description |

| Acetone | C₃H₆O | Polar Aprotic | Highly Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible[2][3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Highly Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[2][3][4][5] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible[2][3] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Highly Soluble[1] |

| Toluene | C₇H₈ | Nonpolar | Highly Soluble[1] |

| Water | H₂O | Polar Protic | Immiscible[2][3] |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. For a liquid compound like this compound, the primary assessment is often the determination of miscibility with a given solvent.

Protocol 1: Visual Determination of Liquid-Liquid Miscibility

This protocol provides a straightforward method for qualitatively assessing whether this compound is miscible, partially miscible, or immiscible in a selection of organic solvents.[6][7]

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, toluene, etc.)

-

Small, clear glass test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer or shaker

-

Safety goggles, lab coat, and appropriate gloves

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood.

-

Solvent Addition: To a clean, dry test tube, add a known volume (e.g., 1 mL) of the organic solvent to be tested.

-

Analyte Addition: Carefully add an equal volume (1 mL) of this compound to the same test tube.

-

Mixing: Securely cap the test tube and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the contents of the test tube against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous liquid phase. No visible interface between the two liquids will be present.[6][8]

-

Immiscible: The mixture will separate into two distinct liquid layers. The liquid with the higher density will form the bottom layer. The interface between the two layers will be clearly visible.[7]

-

Partially Miscible: The mixture may initially appear cloudy or form an emulsion that separates into two layers over time. The volume of each layer will have changed from the initial 1 mL, indicating some degree of mutual solubility.

-

-

Varying Proportions (Optional): To further investigate miscibility, the experiment can be repeated with different volume ratios of this compound and the solvent (e.g., 1:9 and 9:1). True miscibility implies solubility in all proportions.

-

Record Keeping: Meticulously record the solvent used, the volumes, the observed outcome (miscible, immiscible, or partially miscible), and the ambient temperature for each test.

Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)

For a more quantitative assessment, particularly for solvents in which this compound is not fully miscible, the shake-flask method can be adapted. This method determines the concentration of the solute in a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

Sealable flasks or vials

-

Constant temperature shaker bath or incubator

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealable flask. The excess solute should be clearly visible as a separate phase.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker and allow it to stand undisturbed at the same constant temperature for several hours to allow the undissolved solute to settle.

-

-

Sampling:

-

Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microdroplets or solid impurities.

-

-

Analysis:

-

Accurately weigh the collected sample.

-

Dilute the sample with a known volume of a suitable solvent if necessary.

-

Analyze the concentration of this compound in the sample using a pre-calibrated analytical method, such as gas chromatography (GC).

-

-

Calculation:

-

From the determined concentration and the weight of the sample, calculate the solubility in desired units (e.g., g/100 mL, mol/L, or weight %).

-

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.

References

- 1. jecibiochem.com [jecibiochem.com]

- 2. This compound | 5292-43-3 [chemicalbook.com]

- 3. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. htdchem.com [htdchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Miscibility - Wikipedia [en.wikipedia.org]

- 7. 용매 혼용성 표 [sigmaaldrich.com]

- 8. Miscible Liquids | Definition & Examples - Lesson | Study.com [study.com]

Stability of tert-Butyl Bromoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of tert-butyl bromoacetate (B1195939) under various conditions. Tert-butyl bromoacetate is a crucial reagent in organic synthesis, particularly in the pharmaceutical industry for the introduction of a tert-butoxycarbonylmethyl group. Understanding its stability is paramount for ensuring reaction efficiency, purity of products, and safe handling. This document details the principal degradation pathways, summarizes stability data under different pH and temperature regimes, and provides detailed experimental protocols for stability assessment.

Introduction

This compound (t-BBA) is a colorless to light yellow liquid widely used as an alkylating agent.[1][2] Its utility stems from the presence of a reactive carbon-bromine bond and a bulky tert-butyl ester group that can be selectively cleaved under acidic conditions.[1] The stability of t-BBA is a critical factor in its storage, handling, and reaction outcomes. The primary mode of degradation is hydrolysis, which is significantly influenced by pH and temperature.[3] Additionally, its reactivity with nucleophiles and compatibility with various materials are important considerations for its practical application.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5292-43-3 | [2] |

| Molecular Formula | C₆H₁₁BrO₂ | [4] |

| Molecular Weight | 195.06 g/mol | [4] |

| Appearance | Colorless to slight yellow clear liquid | [2] |

| Boiling Point | 50 °C at 10 mmHg | [5] |

| Density | 1.321 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.445 | [5] |

| Solubility | Soluble in alcohols, ethers, and other organic solvents. Immiscible with water. | [6] |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which leads to the formation of bromoacetic acid and tert-butanol. This reaction can be catalyzed by both acid and base.[3] Additionally, as a potent alkylating agent, this compound readily undergoes nucleophilic substitution (SN2) reactions with various nucleophiles.[1]

Hydrolysis

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The tert-butyl group can also be cleaved to form isobutylene.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxyl anion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield bromoacetate and tert-butanol. This process is generally faster than acid-catalyzed hydrolysis.[3]

Nucleophilic Substitution

The carbon atom attached to the bromine is electrophilic and is susceptible to attack by a wide range of nucleophiles, following a bimolecular nucleophilic substitution (SN2) mechanism.[1] This reaction leads to the displacement of the bromide ion.

Stability Under Different Conditions

The stability of this compound is highly dependent on the storage and experimental conditions.

Effect of pH

The rate of hydrolysis of this compound is significantly influenced by the pH of the aqueous environment.

| pH | Condition | Stability | Primary Degradation Product(s) |

| < 4 | Acidic | Moderate | Bromoacetic acid, tert-Butanol |

| 4 - 6 | Weakly Acidic | Good | Minimal Hydrolysis |

| 6 - 8 | Neutral | Good | Slow Hydrolysis |

| > 8 | Basic | Poor | Bromoacetic acid, tert-Butanol |

Effect of Temperature

Elevated temperatures accelerate the degradation of this compound, primarily through hydrolysis and decomposition.

| Temperature | Condition | Stability | Primary Degradation Product(s) |

| 0 - 6 °C | Recommended Storage | Good | Minimal Degradation |

| Room Temperature (~25 °C) | Short-term Handling | Fair | Slow Hydrolysis |

| > 35 °C | Elevated Temperature | Poor | Accelerated Hydrolysis and Decomposition |

Incompatibility

This compound is incompatible with a range of substances that can promote its degradation or lead to hazardous reactions.

| Incompatible Substance | Consequence |

| Strong Bases | Accelerated hydrolysis and other reactions.[3] |

| Strong Oxidizing Agents | Potential for vigorous, exothermic reactions. |

| Mild Steel, Galvanized Steel/Zinc | Reacts to produce hydrogen gas, which may form an explosive mixture with air.[7] |

Experimental Protocols

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase adjustment)

Equipment:

-

HPLC system with UV detector

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound to 70°C in an oven for 48 hours. Dissolve a known amount in acetonitrile for analysis.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH guidelines.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, bromoacetic acid, and other potential impurities.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 12.1 | |

| 15 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Note: This is a starting point for method development and may require optimization.

Conclusion

The stability of this compound is a critical parameter that dictates its proper storage, handling, and use in chemical synthesis. The primary degradation pathway is hydrolysis, which is significantly accelerated by the presence of acids, bases, and elevated temperatures. It is also reactive towards nucleophiles and incompatible with certain metals and strong oxidizing agents. For optimal stability, this compound should be stored in a cool, dry, and dark environment. The provided experimental protocols for forced degradation and HPLC analysis serve as a valuable resource for researchers to assess the stability of this compound and to ensure the quality and integrity of their research and development activities.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 5292-43-3 [sigmaaldrich.com]

- 6. This compound: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. sgs.com [sgs.com]

An In-depth Technical Guide to tert-Butyl Bromoacetate (CAS 5292-43-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl bromoacetate (B1195939) (tBBA), a versatile reagent widely employed in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, safety and handling procedures, and key applications, with a focus on its role as an alkylating agent in drug development.

Core Properties and Specifications

tert-Butyl bromoacetate is a halogenated ester recognized for its utility as a building block in the synthesis of complex organic molecules.[1] It is a light yellow, transparent liquid soluble in many organic solvents like alcohols and ethers.[2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5292-43-3 | [3] |

| Molecular Formula | C₆H₁₁BrO₂ | [3] |

| Molecular Weight | 195.05 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.321 g/mL at 25 °C | |

| Boiling Point | 50 °C at 10 mmHg | [6] |

| Refractive Index | n20/D 1.445 | |

| Flash Point | 49 °C | [7] |

| Solubility | Miscible with ethanol, chloroform, and ethyl acetate. Immiscible with water. | [6] |

Spectroscopic Data

| Spectrum Type | Peak Information | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 1.49 (s, 9H), 3.75 (s, 2H) | [2] |

| IR (neat) | ν (cm⁻¹): 1740 | [2] |

| ¹³C NMR | Data not explicitly found in search results | |

| Mass Spectrometry | Data not explicitly found in search results |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the reaction of bromoacetyl bromide with tert-butanol (B103910).

Experimental Protocol: Synthesis from Bromoacetyl Bromide and tert-Butanol

This protocol is adapted from a documented laboratory procedure.[2]

Materials:

-

Bromoacetyl bromide

-

Dry tert-butanol

-

N,N-Dimethylaniline

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

10% Sulfuric acid (H₂SO₄)

-

Saturated Sodium Chloride (NaCl) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve N,N-Dimethylaniline (1.1 eq.) and dry tert-butanol (1.3 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add bromoacetyl bromide (1.0 eq.) dropwise to the cooled solution.

-

Allow the mixture to stir overnight at room temperature. A white precipitate will form.

-

Add water to dissolve the precipitate.

-

Separate the aqueous phase and extract it twice with diethyl ether.

-

Combine the organic phases and wash with 10% H₂SO₄ until the aqueous phase is neutralized (check with NaOH).

-

Wash the organic phase sequentially with water and saturated NaCl solution.

-

Dry the organic phase over MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to yield this compound as a colorless liquid.

Reactivity and Applications in Drug Development

This compound is a potent alkylating agent, a characteristic that defines its primary role in organic synthesis.[3][8] The presence of the bromine atom makes the adjacent carbon electrophilic and susceptible to nucleophilic attack. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

General Alkylation Reaction

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 5292-43-3 [chemicalbook.com]

- 7. 5292-43-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

The Electrophilicity of tert-Butyl Bromoacetate: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of a Key Reagent in Pharmaceutical and Drug Development

This technical guide provides an in-depth analysis of the electrophilic properties of tert-butyl bromoacetate (B1195939), a critical reagent in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document outlines its chemical reactivity, common applications, and detailed experimental protocols, offering valuable insights for researchers, scientists, and professionals in the field.

Core Concepts: Understanding the Electrophilicity of tert-Butyl Bromoacetate

This compound (t-BuBA) is a versatile alkylating agent widely employed to introduce the tert-butoxycarbonylmethyl group into a variety of molecules.[1][2] Its reactivity stems from the presence of a bromine atom attached to the alpha-carbon of an ester. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the alpha-carbon electrophilic and susceptible to nucleophilic attack.

The steric hindrance provided by the bulky tert-butyl group influences its reaction kinetics, generally favoring SN2-type reactions with unhindered nucleophiles.[3] This characteristic allows for controlled alkylation of primary and secondary amines, phenols, and other nucleophilic species.[4]

Quantitative Data on Reactivity

While specific kinetic data such as reaction rate constants for this compound with a wide range of nucleophiles are not extensively tabulated in readily available literature, its reactivity can be inferred from the numerous successful synthetic applications. The electrophilicity is sufficient for the alkylation of a diverse set of nucleophiles under relatively mild conditions.

Factors influencing the rate and success of alkylation reactions include:

-

Nucleophilicity of the substrate: Stronger nucleophiles will react more readily.

-

Solvent: Aprotic polar solvents are commonly used to dissolve both the substrate and this compound.

-

Temperature: Reactions are often conducted at room temperature or with gentle heating.[5]

-

Base: In cases where the nucleophile is not basic enough to deprotonate itself (e.g., alcohols, thiols), a non-nucleophilic base is often added.

Key Applications in Research and Drug Development

This compound is a cornerstone reagent in several areas of pharmaceutical and chemical research:

-

Synthesis of Amino Acids and Peptides: It is used to introduce the tert-butyl ester protecting group onto amino acids, a crucial step in solid-phase peptide synthesis (SPPS).[2] The tert-butyl group can be selectively removed under acidic conditions, leaving the peptide backbone intact.

-

Alkylation of Amines and Phenols: It serves as a common alkylating agent for the synthesis of a wide array of organic compounds.[6]

-

Reformatsky Reaction: This reagent is utilized in the Reformatsky reaction to synthesize β-hydroxy esters, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

-

Synthesis of Macrocyclic Chelators for MRI Contrast Agents: A significant application of this compound is in the synthesis of macrocyclic ligands, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives.[5] These ligands are essential for chelating paramagnetic metal ions like Gadolinium (Gd³⁺) to create effective Magnetic Resonance Imaging (MRI) contrast agents used in medical diagnostics.[7][8]

Experimental Protocols

General Procedure for N-Alkylation of a Secondary Amine

This protocol outlines a typical procedure for the alkylation of a secondary amine using this compound.

Materials:

-

Secondary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Non-nucleophilic base (e.g., K₂CO₃, DIEA)

-

Quenching solution (e.g., water, saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., ethyl acetate (B1210297), dichloromethane)

-

Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)

Procedure:

-

Dissolve the secondary amine in the anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.

-

Add the non-nucleophilic base to the solution and stir for a predetermined time at room temperature.

-

Add this compound dropwise to the reaction mixture.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding the quenching solution.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography).

Table 1: Summary of a Typical N-Alkylation Reaction

| Parameter | Value/Condition |

| Reactants | Secondary Amine, this compound |

| Solvent | Anhydrous Acetonitrile or DMF |

| Base | K₂CO₃ or DIEA |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | Varies (monitor by TLC/LC-MS) |

| Work-up | Aqueous quench, extraction, drying |

| Purification | Column Chromatography |

Synthesis of a DOTA-tris(tert-butyl ester) Derivative

This protocol describes the selective tri-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with this compound, a key step in the synthesis of DOTA-based chelators.[5]

Materials:

-

Cyclen

-

Sodium acetate trihydrate

-

This compound

-

Dimethylacetamide (DMA)

-

Diethyl ether

-

Saturated aqueous sodium bromide solution

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

In a four-necked round-bottomed flask equipped with a mechanical stirrer, condenser, thermometer, and addition funnel, charge cyclen, sodium acetate trihydrate, and dimethylacetamide.

-

Stir the heterogeneous mixture for 30 minutes.

-

Prepare a solution of this compound in dimethylacetamide and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 20-25 °C.

-

After the addition is complete, stir the mixture for 60 hours.

-

Dilute the mixture with diethyl ether and cool to -10 to -15 °C for 2 hours to precipitate the product.

-

Collect the solid by filtration, wash with cold DMA and then cold diethyl ether.

-

Dissolve the crude solid in chloroform and wash sequentially with water and saturated aqueous sodium bromide solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the resulting oil in hexanes to induce crystallization.

-

Stir the mixture at room temperature for 3 hours, then cool to -10 to -15 °C for an additional 2 hours.

-

Collect the white solid by filtration, wash with a cold mixture of hexanes/chloroform, and dry under vacuum.

Table 2: Key Parameters for the Synthesis of DOTA-tris(tert-butyl ester) Derivative.[5]

| Parameter | Value/Condition |

| Reactants | Cyclen, Sodium acetate trihydrate, this compound |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | 20-25 °C |

| Reaction Time | 60 hours |

| Work-up | Precipitation with diethyl ether, liquid-liquid extraction |

| Purification | Crystallization from hexanes |

| Yield | ~65% |

Visualizing the Workflow: Synthesis of a Macrocyclic Chelator

The following diagram illustrates the general workflow for the synthesis of a DOTA-based macrocyclic chelator for an MRI contrast agent, highlighting the crucial role of this compound.

Caption: General workflow for synthesizing a DOTA-based MRI contrast agent.

Safety and Handling

This compound is a lachrymator and a skin irritant.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

This technical guide serves as a foundational resource for understanding and utilizing the electrophilic properties of this compound in a research and development setting. Its versatile reactivity and established role in the synthesis of complex molecules underscore its continued importance in the advancement of chemical and pharmaceutical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scbt.com [scbt.com]

- 7. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Gadolinium-Based MRI Contrast Agents - ChemistryViews [chemistryviews.org]

Methodological & Application